An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-2-chloro-1-methylbenzene is an aryl azide, a class of organic compounds that have garnered significant interest in the field of chemical biology and drug discovery. The presence of the azide functional group, particularly on an aromatic ring, imparts unique photoreactive properties to the molecule. Upon exposure to ultraviolet (UV) light, aryl azides undergo photolysis to generate highly reactive nitrene intermediates. This characteristic makes them invaluable tools for photoaffinity labeling (PAL), a powerful technique used to identify and characterize protein-ligand interactions.[1] This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, and the application of 4-Azido-2-chloro-1-methylbenzene in experimental workflows relevant to drug development.
Chemical Properties
Detailed experimental data for 4-Azido-2-chloro-1-methylbenzene is not extensively documented in publicly available literature. However, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 357292-37-6 | [2] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.6 g/mol | [2] |
| Appearance | Not specified (typically aryl azides are oils or solids) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) | - |
Note: The lack of specific physical data necessitates careful handling and characterization of the compound upon synthesis.
Synthesis
A general and widely used method for the synthesis of aryl azides is the diazotization of anilines followed by azidation.[3] The following is a representative experimental protocol for the synthesis of an aryl azide from its corresponding aniline precursor, which can be adapted for 4-Azido-2-chloro-1-methylbenzene starting from 4-amino-2-chloro-1-methylbenzene.
Experimental Protocol: Synthesis of Aryl Azides from Anilines[4][5]
Materials:
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Substituted Aniline (e.g., 4-amino-2-chloro-1-methylbenzene)
-
Hydrochloric Acid (HCl), 6 M solution
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂) in concentrated HCl, 2 M solution
-
Isopropyl Nitrite
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Hexane
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Ethyl Acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Deionized Water
-
Ice bath
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Round-bottom flask
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Magnetic stirrer and stir bar
-
Separatory funnel
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Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1.55 mmol of the desired aniline and 5 mL of a 6 M HCl solution.
-
Place the flask in an ice bath to cool the solution.
-
Slowly add a solution of 213 mg (3.1 mmol; 2 eq) of NaNO₂ in 5 mL of water to the reaction mixture dropwise, while maintaining the temperature in the ice bath.
-
Allow the mixture to stir for 30 minutes in the ice bath.
-
Dropwise, add 2 mL of a 2 M solution of SnCl₂ in concentrated HCl to the mixture. Continue stirring in the ice bath for another hour.
-
Add a solution of 275 mg (3.1 mmol; 2 eq) of isopropyl nitrite in 10 mL of hexane to the reaction mixture dropwise. Stir for an additional hour in the ice bath.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase three times with 50 mL of ethyl acetate.
-
Combine all organic phases and wash them three times with 50 mL of saturated NaCl solution.
-
Dry the combined organic phase over anhydrous Na₂SO₄ and then concentrate it under reduced pressure using a rotary evaporator.
-
Purify the resulting aryl azide by silica gel column chromatography using hexane as the eluent.
Safety Precautions:
-
Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium azide (a common reagent in alternative aryl azide syntheses) is highly toxic. The provided protocol offers a sodium azide-free alternative.[4]
Reactivity and Application in Photoaffinity Labeling
The core utility of 4-Azido-2-chloro-1-methylbenzene lies in its photoreactivity, which is central to photoaffinity labeling (PAL). PAL is a powerful technique for identifying the biological targets of small molecules and mapping their binding sites.[1]
Signaling Pathway of Aryl Azide Photoreactivity
Caption: Photoreactivity of aryl azides upon UV irradiation.
Upon absorption of UV light, typically in the range of 260-365 nm, the aryl azide is excited and expels a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene.[5] This intermediate can then undergo several reactions:
-
Intersystem crossing to a more stable triplet nitrene, which can then insert into C-H or N-H bonds of nearby molecules, such as the amino acid residues of a target protein.
-
Ring expansion to form a dehydroazepine, which is susceptible to nucleophilic attack by amino acid side chains like lysine.[6]
Both pathways result in the formation of a stable covalent bond between the photoaffinity probe and its interacting protein, allowing for the subsequent identification and characterization of the protein.
Experimental Workflow for Photoaffinity Labeling
The following diagram illustrates a typical experimental workflow for using an aryl azide-containing probe in a drug discovery context.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-azido-2-chloro-1-methylbenzene CAS#: 357292-37-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines – ScienceOpen [scienceopen.com]
- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
